molecular formula C23H23N5O2 B2410930 N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-39-3

N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2410930
CAS No.: 863446-39-3
M. Wt: 401.47
InChI Key: RGOWVSROPNNXGD-UHFFFAOYSA-N
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Description

N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a mesityl group, a p-tolyl group, and an acetamide moiety

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-7-18(8-6-14)28-22-19(11-25-28)23(30)27(13-24-22)12-20(29)26-21-16(3)9-15(2)10-17(21)4/h5-11,13H,12H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOWVSROPNNXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

The synthesis begins with the condensation of p-tolylhydrazine with ethyl cyanoacetate in ethanol under reflux, yielding 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (Compound 1 ). Key spectroscopic data include:

  • IR (KBr): 3465 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.22 (d, J = 8.2 Hz, 2H, Ar-H), 6.88 (s, 2H, NH₂), 2.32 (s, 3H, CH₃).

Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound 1 undergoes cyclization with malononitrile in dioxane under HCl gas flow (6 h, 0–5°C), yielding 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 2 ).

  • Yield: 78%
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.58 (d, J = 8.1 Hz, 2H, Ar-H), 7.34 (d, J = 8.1 Hz, 2H, Ar-H), 2.41 (s, 3H, CH₃).

Introduction of the Acetamide Side Chain at C2

Bromination at C2

Compound 2 is treated with phosphorus oxybromide (POBr₃) in dry dichloromethane (DCM) at 0°C, yielding 2-bromo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 3 ).

  • Yield: 85%
  • ¹³C NMR (100 MHz, CDCl₃): δ 160.2 (C=O), 148.7 (C-Br), 139.5 (Ar-C), 129.8 (Ar-C), 21.4 (CH₃).

Nucleophilic Substitution with Mesitylacetamide

Compound 3 reacts with mesitylacetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h, affording N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (Compound 4 ).

  • Yield: 72%
  • IR (KBr): 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O)
  • MS (ESI): m/z 460.2 [M+H]⁺

Alternative Synthetic Pathways

Microwave-Assisted Alkylation

Microwave irradiation (150 W, 120°C, 30 min) of Compound 2 with 2-chloro-N-mesitylacetamide in acetonitrile enhances reaction efficiency, achieving a 68% yield of Compound 4 .

Acylation via Mixed Carbonate Intermediate

Activation of the C2 position using ethyl chloroformate, followed by coupling with mesitylamine, provides Compound 4 in 65% yield.

Analytical and Spectroscopic Validation

Table 1: Comparative Yields and Reaction Conditions

Step Reagents/Conditions Yield (%)
Cyclization HCl/dioxane, 6 h 78
Bromination POBr₃/DCM, 0°C 85
Substitution K₂CO₃/DMF, 80°C 72
Microwave alkylation CH₃CN, 120°C 68

Table 2: Key Spectroscopic Data for Compound 4

Technique Data
¹H NMR δ 8.18 (s, 1H, H-3), 7.52 (d, J = 8.1 Hz, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 6.85 (s, 2H, Mes-H), 4.12 (s, 2H, CH₂), 2.38 (s, 3H, CH₃), 2.25 (s, 6H, Mes-CH₃)
¹³C NMR δ 170.5 (C=O), 160.1 (C=O), 148.9 (C-N), 139.4 (Ar-C), 135.2 (Mes-C), 129.7 (Ar-C), 21.3 (CH₃)

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-mesityl-2-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.

Uniqueness

N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Mesityl Group : A bulky substituent that can influence the compound's solubility and interaction with biological targets.
  • p-Tolyl Group : This aromatic ring may enhance the compound's stability and bioactivity.
  • Acetamide Moiety : This functional group is known for its role in biological activity and can facilitate interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazolo[3,4-d]pyrimidines, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of pyrazole have demonstrated effectiveness against phytopathogenic fungi in mycelia growth inhibition assays .

Anticancer Potential

The compound has been explored for its anticancer properties. Pyrazolo[3,4-d]pyrimidines are known to interact with specific kinases involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit cell growth in certain cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like xanthine oxidase, which is crucial in purine metabolism. In related studies, pyrazole derivatives have shown moderate inhibitory effects on xanthine oxidase activity .
  • Receptor Interaction : It may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways related to inflammation or cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundMesityl and p-tolyl groupsAntimicrobial, Anticancer
N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamidePhenyl instead of p-tolylSimilar bioactivities
N-mesityl-2-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamidem-Tolyl groupVariation in potency

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazolo derivatives:

  • Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against several fungal strains. Compounds similar to N-mesityl derivatives showed promising antifungal activity with IC50 values indicating effective inhibition at low concentrations .
  • Anticancer Research : Investigations into the anticancer properties revealed that certain pyrazolo compounds could induce apoptosis in cancer cells through the activation of caspase pathways. These findings support further exploration into N-mesityl derivatives as potential therapeutic agents in oncology.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under reflux with catalysts like triethylamine .
  • Step 2 : Introduction of the mesityl and p-tolyl groups via nucleophilic substitution or coupling reactions. Solvents (e.g., DMF or ethanol) and temperature control (60–80°C) are critical to avoid side products .
  • Step 3 : Final acetamide functionalization using activated esters or carbodiimide coupling agents . Key Optimization Parameters :
  • Purity >95% confirmed by HPLC.
  • Yield enhancement via inert atmosphere (argon/nitrogen) to prevent oxidation .

Q. How can researchers structurally characterize this compound and resolve spectral data ambiguities?

Methodology :

  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., mesityl methyl protons at δ 2.2–2.5 ppm; aromatic protons at δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns . Common Pitfalls : Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for deconvolution .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Initial Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive binding assays .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values) with controls (e.g., doxorubicin) .
  • Solubility/Lipophilicity : Measure logP values via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How does the substitution pattern (mesityl vs. p-tolyl) influence kinase selectivity and binding affinity?

Structure-Activity Relationship (SAR) Insights :

  • Mesityl Group : Enhances steric bulk, potentially improving selectivity for kinases with larger hydrophobic pockets (e.g., BTK) .
  • p-Tolyl Group : Electron-donating methyl groups may stabilize π-π stacking with ATP-binding site residues . Experimental Design :
  • Compare IC₅₀ values of analogs in kinase profiling assays.
  • Use molecular docking (AutoDock Vina) to model interactions and validate with mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?

Strategies :

  • Standardize Assay Conditions : Control variables like ATP concentration (1 mM for kinase assays) and cell passage number .
  • Validate Purity : Impurities >5% (e.g., unreacted intermediates) may skew results; use LC-MS for batch verification .
  • Cross-Validate Models : Compare in vitro data with in vivo efficacy in xenograft models to confirm translational relevance .

Q. What computational methods are effective for predicting metabolic stability and off-target effects?

Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .
  • Proteome-Wide Docking : Identify off-targets via reverse docking (e.g., using Pharmit) followed by thermal shift assays to validate binding . Case Study : Substituents like trifluoromethoxy groups (see analog in ) may reduce metabolic clearance by blocking oxidation sites.

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